molecular formula Br4PtRb2 B096916 Dirubidium tetrabromoplatinate CAS No. 15278-86-1

Dirubidium tetrabromoplatinate

Cat. No.: B096916
CAS No.: 15278-86-1
M. Wt: 685.6 g/mol
InChI Key: QOPPFYGKCUNPPE-UHFFFAOYSA-J
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Description

Dirubidium tetrabromoplatinate (Rb₂PtBr₄) is a platinum(IV) complex featuring a tetrabromoplatinate anion ([PtBr₄]²⁻) coordinated by two rubidium cations. This compound belongs to the family of alkali metal tetrabromometallates, which are characterized by their ionic structures and stability under ambient conditions.

Properties

CAS No.

15278-86-1

Molecular Formula

Br4PtRb2

Molecular Weight

685.6 g/mol

IUPAC Name

platinum(2+);rubidium(1+);tetrabromide

InChI

InChI=1S/4BrH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

QOPPFYGKCUNPPE-UHFFFAOYSA-J

SMILES

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2]

Canonical SMILES

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pt+2]

Other CAS No.

15278-86-1

Synonyms

dirubidium tetrabromoplatinate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Rb₂PtBr₄
  • Molecular Weight : ~685.62 g/mol (calculated)
  • Elemental Composition :

    Element Percentage
    Rb 24.93%
    Pt 28.45%
    Br 46.62%

Structural Comparison

a) Dirubidium Dichromate (Rb₂Cr₂O₇)
  • Coordination Geometry : The dichromate ion (Cr₂O₇²⁻) forms a tetrahedral structure, with Rb⁺ ions occupying interstitial sites in the lattice .
  • Stability : Highly oxidizing and toxic, classified as a restricted substance due to chromium(VI) content .
b) Dirubidium Selenide (Rb₂Se)
  • Coordination Geometry : Rubidium adopts a tetrahedral geometry around selenium, with Rb–Se bond lengths of ~3.1 Å .
  • Elemental Composition :

    Element Percentage
    Rb 68.40%
    Se 31.60%
  • Reactivity : More hygroscopic compared to Rb₂PtBr₄ due to the ionic nature of Rb⁺ and Se²⁻.
c) Alkali Metal Tetrabromometallates (e.g., Cs₂PtBr₄)
  • Crystal Structure : Larger cations like Cs⁺ (in Cs₂PtBr₄) result in expanded lattice parameters compared to Rb₂PtBr₄, altering conductivity and thermal stability.
  • Synthesis : Similar to methods for Rb₂S₃ and Rb₂Se₅, which involve direct combination of elements or redox reactions under controlled conditions .

Elemental and Isotopic Analysis

Compound Rb (%) Anion Element (%) Anion Type
Rb₂PtBr₄ (calculated) 24.93 Pt (28.45), Br (46.62) [PtBr₄]²⁻
Rb₂Cr₂O₇ 34.12 Cr (29.80), O (36.08) [Cr₂O₇]²⁻
Rb₂Se 68.40 Se (31.60) Se²⁻

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dirubidium tetrabromoplatinate, and how can purity be optimized?

  • Methodological Answer : Rb₂PtBr₄ is typically synthesized via:

  • Solid-state reactions : Stoichiometric mixtures of RbBr and PtBr₂ are heated under inert conditions (e.g., argon) at 400–500°C for 24–48 hours. Yield optimization requires precise control of temperature gradients .
  • Solution-based synthesis : Dissolving PtBr₄ in hydrobromic acid (HBr) and adding RbOH, followed by slow crystallization. Purity (>98%) is achieved through repeated recrystallization in anhydrous ethanol .
  • Key challenges : Avoid hydrolysis by maintaining anhydrous conditions. Characterize purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What experimental techniques are critical for characterizing the crystal structure of Rb₂PtBr₄?

  • Methodological Answer :

  • Single-crystal XRD : Resolves unit cell parameters and Pt-Br bond distances. Use software like ORTEP-3 for thermal ellipsoid visualization .
  • Powder XRD : Confirms phase purity by matching experimental patterns with theoretical simulations (e.g., CIF files from the Inorganic Crystal Structure Database).
  • Spectroscopy : Raman spectroscopy identifies Pt-Br stretching modes (200–400 cm⁻¹), while X-ray absorption spectroscopy (XAS) probes Pt oxidation states .

Q. How can the thermal stability and solubility of Rb₂PtBr₄ be systematically evaluated?

  • Methodological Answer :

  • Thermal analysis : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points).
  • Solubility profiling : Test solubility in polar (water, ethanol) and nonpolar solvents (toluene) at 25–100°C. Use UV-Vis spectroscopy to quantify saturation concentrations .

Advanced Research Questions

Q. What computational methods are employed to model the electronic structure of Rb₂PtBr₄, and how do they compare with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate band structures using software like VASP or Quantum ESPRESSO. Validate predictions with angle-resolved photoemission spectroscopy (ARPES) .
  • Charge density maps : Compare DFT-derived electron densities with experimental results from high-resolution XRD. Discrepancies >5% may indicate overlooked relativistic effects in Pt .

Q. How can contradictions in reported Pt-Br bond lengths across studies be resolved?

  • Methodological Answer :

  • Multi-technique validation : Combine neutron diffraction (for light atom positions) with XAFS (for local Pt coordination).
  • Error analysis : Statistically compare datasets using Rietveld refinement (e.g., via GSAS-II) to identify systematic biases in crystallographic models .

Q. What experimental designs are suitable for probing the catalytic activity of Rb₂PtBr₄ in oxidation reactions?

  • Methodological Answer :

  • Electrochemical testing : Use a three-electrode cell with Rb₂PtBr₄-coated glassy carbon electrodes. Measure oxygen evolution reaction (OER) overpotentials in acidic/alkaline media.
  • Operando spectroscopy : Pair cyclic voltammetry with in situ Raman to track intermediate species during catalysis .

Q. How can synthetic byproducts (e.g., Rb₃PtBr₅) be minimized during large-scale Rb₂PtBr₄ synthesis?

  • Methodological Answer :

  • Kinetic control : Optimize cooling rates during crystallization to favor Rb₂PtBr₄ nucleation.
  • Additive screening : Introduce chelating agents (e.g., NH₄Br) to suppress Rb₃PtBr₅ formation. Monitor intermediates via time-resolved XRD .

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